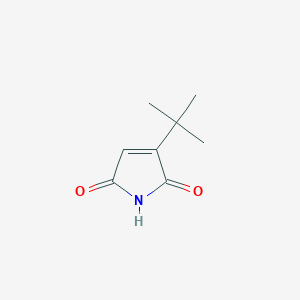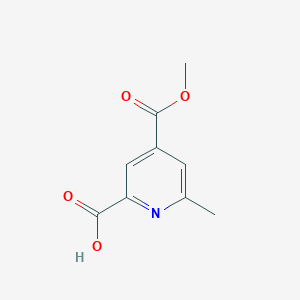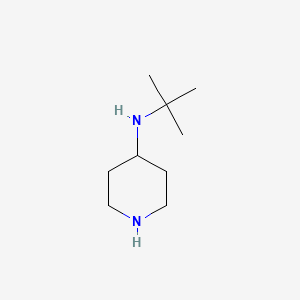
N-tert-butylpiperidin-4-amine
Descripción general
Descripción
N-tert-butylpiperidin-4-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the fourth position of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butylpiperidin-4-amine typically involves the reaction of piperidine with tert-butylamine under specific conditions. One common method is the reductive amination of 4-piperidone with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-butylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-tert-butylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-tert-butylpiperidin-4-one.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-tert-butylpiperidin-4-amine finds applications in several fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-butylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in therapeutic applications.
Comparación Con Compuestos Similares
Piperidine: The parent compound, lacking the tert-butyl group.
N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a tert-butyl group.
N-ethylpiperidin-4-amine: Another analog with an ethyl group.
Comparison: N-tert-butylpiperidin-4-amine is unique due to the presence of the bulky tert-butyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-tert-butylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
LBURSXFVLVLMIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1CCNCC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
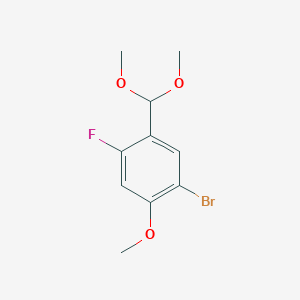
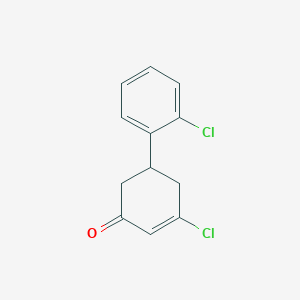
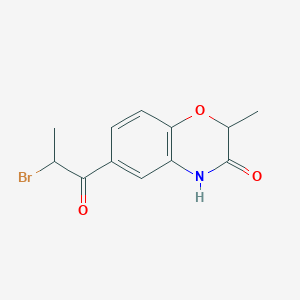

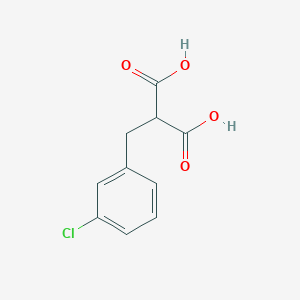
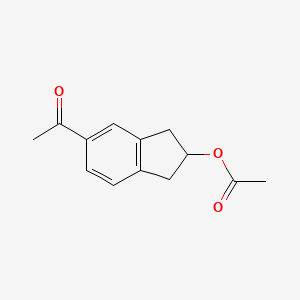
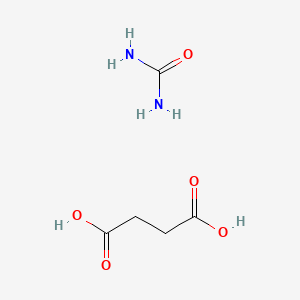
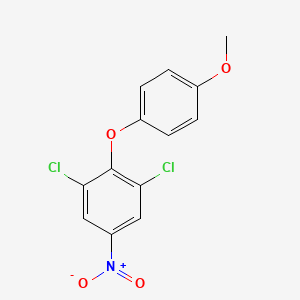
![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
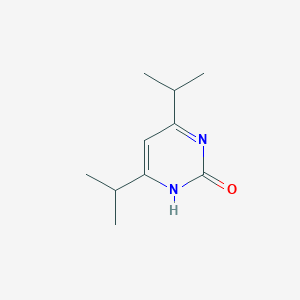
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
